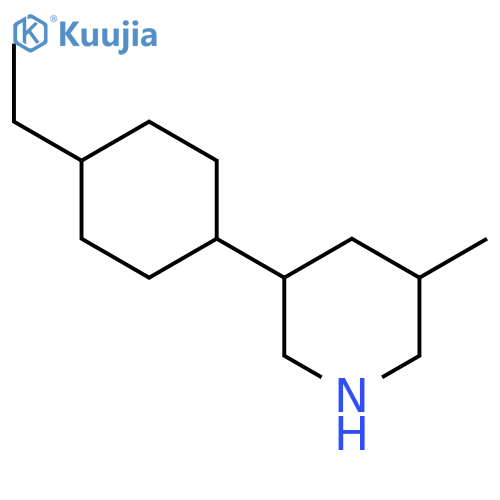

Cas no 1692578-52-1 (3-(4-Ethylcyclohexyl)-5-methylpiperidine)

1692578-52-1 structure

商品名:3-(4-Ethylcyclohexyl)-5-methylpiperidine

3-(4-Ethylcyclohexyl)-5-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 1692578-52-1

- EN300-722160

- 3-(4-ethylcyclohexyl)-5-methylpiperidine

- 3-(4-Ethylcyclohexyl)-5-methylpiperidine

-

- インチ: 1S/C14H27N/c1-3-12-4-6-13(7-5-12)14-8-11(2)9-15-10-14/h11-15H,3-10H2,1-2H3

- InChIKey: AWAZQCPZPQSNAA-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)CC(C1)C1CCC(CC)CC1

計算された属性

- せいみつぶんしりょう: 209.214349865g/mol

- どういたいしつりょう: 209.214349865g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 12Ų

3-(4-Ethylcyclohexyl)-5-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-722160-2.5g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| Enamine | EN300-722160-0.5g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 0.5g |

$877.0 | 2025-03-12 | |

| Enamine | EN300-722160-0.05g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-722160-5.0g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-722160-1.0g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-722160-0.1g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-722160-0.25g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-722160-10.0g |

3-(4-ethylcyclohexyl)-5-methylpiperidine |

1692578-52-1 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 |

3-(4-Ethylcyclohexyl)-5-methylpiperidine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

1692578-52-1 (3-(4-Ethylcyclohexyl)-5-methylpiperidine) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬